Basiliolide B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

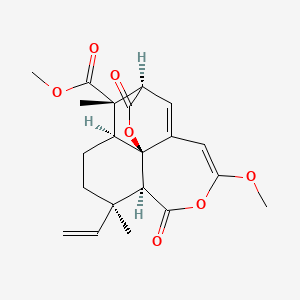

Basiliolide B is a natural product found in Thapsia garganica with data available.

Applications De Recherche Scientifique

Chemical Synthesis

Biomimetic Synthesis

A notable advancement in the synthesis of Basiliolide B is the highly diastereoselective biomimetic total synthesis achieved through various strategies. Researchers have employed a combination of cyclopropanation and Diels-Alder reactions to construct the complex tricyclic core of this compound efficiently. The synthesis involves:

- Cyclopropanation/Ring Opening : This strategy establishes stereogenic centers at C8 and C9.

- Diels-Alder Reaction : A biomimetic approach using 2-pyrone derivatives to form the ABD ring system.

- Intramolecular O-acylation : This final step leads to the formation of the C ring, featuring a 7-methoxy-4,5-dihydro-3H-oxepin-2-one structure.

The overall yield of these synthetic pathways has been reported at approximately 5.3%, with the process scalable for gram to decagram quantities, making it practical for further research and application .

Calcium Homeostasis Modulation

this compound has been identified as a potent inhibitor of sarcoendoplasmic reticulum calcium ATPases (SERCA), which play a crucial role in calcium homeostasis within cells. This inhibition can lead to significant physiological effects, particularly in muscle contraction and neurotransmitter release. The compound's ability to modulate calcium levels makes it a candidate for further investigation in conditions related to calcium dysregulation, such as heart diseases and certain neurodegenerative disorders .

Therapeutic Potential

Anti-Cancer Properties

Research indicates that this compound and its derivatives may possess anti-cancer properties due to their ability to induce apoptosis in cancer cells through calcium signaling pathways. The structural uniqueness of this compound allows it to interact with cellular targets effectively, which could lead to the development of novel anti-cancer therapies .

Case Study 1: Total Synthesis and Biological Evaluation

In a study by Min et al., the total synthesis of this compound was achieved through a series of carefully designed reactions that highlighted its structural complexity. The synthesized compound was then evaluated for its biological activity against SERCA, demonstrating significant inhibition compared to other known inhibitors .

Case Study 2: Mechanistic Studies

Another study focused on elucidating the mechanism by which this compound affects calcium transport in cells. This involved detailed kinetic studies that revealed how the compound interacts with SERCA at a molecular level, providing insights into its potential therapeutic applications .

Analyse Des Réactions Chimiques

Cyclopropanation/Ring-Opening Strategy for Stereogenic Centers

Basiliolide B contains two stereogenic centers (C8 and C9), including an all-carbon quaternary center at C8. Traditional methods like Ireland–Claisen rearrangements suffered from poor diastereoselectivity and harsh conditions . Instead, a cyclopropanation/ring-opening strategy was developed:

-

Reaction Details :

-

DFT Insights :

-

Yield : Up to 99% diastereoselectivity achieved in gram-scale syntheses .

Biomimetic Diels-Alder Cycloaddition for ABD Ring System

The tricyclic ABD core is constructed via a base-catalyzed intramolecular DA reaction :

-

Substrate : 5-Hydroxy-2-pyrone derivatives (e.g., compound 17 ) .

-

Conditions :

-

Performance :

-

Advantages : Avoids high temperatures (>100°C) and decarboxylation side reactions seen in earlier methods .

Intramolecular O-Acylation for C Ring Formation

The 7-membered acyl ketene acetal (C ring) is formed via biomimetic intramolecular O-acylation :

-

Precursor : Seco acid derivatives (e.g., 34 ) hypothesized as biosynthetic intermediates .

-

Optimized Conditions :

-

Yield : 92% for this compound, confirmed by X-ray crystallography .

-

Mechanistic Insight :

Critical Reaction Challenges

-

Stereochemical Control : The C8 quaternary center required precise lithium-chelated transition states to avoid epimerization .

-

C Ring Stability : The acyl ketene acetal hydrolyzes readily under acidic/basic conditions, necessitating anhydrous reaction setups .

-

Decarboxylation : Earlier DA attempts at high temperatures led to pyrone decarboxylation, resolved using halogenated substrates .

Propriétés

Formule moléculaire |

C21H24O7 |

|---|---|

Poids moléculaire |

388.4 g/mol |

Nom IUPAC |

methyl (1R,2S,3S,6R,7S,13R)-6-ethenyl-10-methoxy-2,6-dimethyl-8,15-dioxo-9,14-dioxatetracyclo[10.3.1.03,13.07,13]hexadeca-10,12(16)-diene-2-carboxylate |

InChI |

InChI=1S/C21H24O7/c1-6-19(2)8-7-13-20(3,18(24)26-5)12-9-11-10-14(25-4)27-17(23)15(19)21(11,13)28-16(12)22/h6,9-10,12-13,15H,1,7-8H2,2-5H3/t12-,13-,15-,19-,20+,21+/m0/s1 |

Clé InChI |

UTAYDCZHINEPNU-APGXBUQOSA-N |

SMILES isomérique |

C[C@@]1(CC[C@H]2[C@]([C@H]3C=C4[C@@]2([C@H]1C(=O)OC(=C4)OC)OC3=O)(C)C(=O)OC)C=C |

SMILES canonique |

CC1(CCC2C(C3C=C4C2(C1C(=O)OC(=C4)OC)OC3=O)(C)C(=O)OC)C=C |

Synonymes |

(±)-epi-8-Basiliolide B basiliolide B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.